molecular formula C13H16ClN3 B8125484 C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride

C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride

Cat. No.: B8125484
M. Wt: 249.74 g/mol
InChI Key: QIVZOQFMGRLWCH-UHFFFAOYSA-N
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Description

C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride is a synthetic organic compound that features a cyclopropyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine
  • C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine sulfate
  • C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine nitrate

Uniqueness

C-Cyclopropyl-C-(1-phenyl-1H-pyrazol-4-yl)-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopropyl-(1-phenylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-13(10-6-7-10)11-8-15-16(9-11)12-4-2-1-3-5-12;/h1-5,8-10,13H,6-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZOQFMGRLWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN(N=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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